(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid
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Overview
Description
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is a chiral compound with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral compounds, which are important in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with a similar biphenyl core but lacking the amino and butanoic acid groups.
4-Aminobiphenyl: Contains an amino group attached to the biphenyl core but lacks the butanoic acid moiety.
4-Biphenylcarboxylic Acid: Contains a carboxylic acid group attached to the biphenyl core but lacks the amino group.
Uniqueness
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is unique due to its combination of a biphenyl core with both amino and butanoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3R)-3-amino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
IHXITIQUZBCIHA-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N |
Origin of Product |
United States |
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